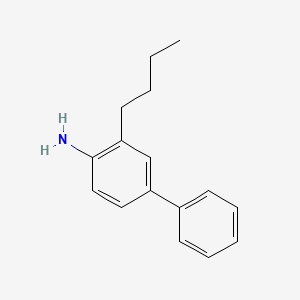

3-Butyl-4-aminobiphenyl

Description

Contextualization within Aminobiphenyl Chemistry

The chemistry of 3-Butyl-4-aminobiphenyl is best understood by first considering its parent compound, 4-aminobiphenyl (B23562). 4-Aminobiphenyl (4-ABP) is an amine derivative of biphenyl (B1667301) that has historically been used as a rubber antioxidant and an intermediate in the production of dyes. nih.gov Due to its recognized carcinogenic properties, its commercial production has been largely discontinued. nih.gov

Like other aniline (B41778) derivatives, 4-aminobiphenyl is a weak base and can undergo various chemical reactions typical of aromatic amines, such as diazotization, acetylation, and alkylation. nih.govnoaa.gov The synthesis of the parent 4-aminobiphenyl is commonly achieved through the reduction of 4-nitrobiphenyl. nih.govwikipedia.org

The synthesis of substituted aminobiphenyls, such as the 3-butyl derivative, often employs modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and versatile method for forming the carbon-carbon bond between the two phenyl rings. uliege.bechemrxiv.org This reaction typically involves the coupling of an organoboron compound (like a phenylboronic acid) with a haloarene, catalyzed by a palladium complex. uliege.be For instance, the synthesis of various aminobiphenyl derivatives has been successfully achieved by coupling substituted bromoanilines with different arylboronic acids. uliege.be Another synthetic approach is the direct alkylation of the aminobiphenyl skeleton. nih.gov

Table 1: General Properties of 4-Aminobiphenyl

| Property | Value |

|---|---|

| IUPAC Name | [1,1'-Biphenyl]-4-amine |

| CAS Number | 92-67-1 |

| Molecular Formula | C₁₂H₁₁N |

| Molar Mass | 169.227 g·mol⁻¹ |

| Appearance | Colorless solid, darkens on exposure to air |

| Melting Point | 52 to 54 °C |

| Boiling Point | 302 °C |

| Solubility in Water | Slightly soluble in cold water, soluble in hot water |

This table presents general properties of the parent compound 4-aminobiphenyl for contextual reference.

Scope of Academic Research for this compound

The academic research specifically focused on this compound is limited but significant within its niche. The compound is primarily referenced in studies investigating the relationship between chemical structure and mutagenicity.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-Butyl-[1,1'-biphenyl]-4-amine |

| CAS Number | 389104-61-4 |

| Molecular Formula | C₁₆H₁₉N |

| Molecular Weight | 225.33 g/mol |

| Synonyms | (1,1'-BIPHENYL)-4-AMINE, 3-BUTYL- |

This interactive table provides key identification properties for this compound. noaa.govmdpi.com

A key piece of detailed research is a Quantitative Structure-Activity Relationship (QSAR) study that evaluated the mutagenic potency of numerous aromatic amines. Current time information in New York, NY, US. In this study, the mutagenicity of 3-n-Butyl-4-aminobiphenyl was determined using the Salmonella typhimurium TA98 tester strain, which is designed to detect frameshift mutagens. The study required the addition of an S9 mix, a liver enzyme extract, to metabolically activate the compound into its mutagenic form. Current time information in New York, NY, US.

Table 3: Research Findings on Mutagenicity of this compound

| Compound | Test System | Activation | Mutagenic Potency (LogR) |

|---|

| 3-n-Butyl-4-aminobiphenyl | S. typhimurium TA98 | with S9 mix | 0.17 |

This interactive table presents the specific research finding on the mutagenic potency of this compound. The LogR value represents the logarithm of the number of revertants per nanomole of the compound. Current time information in New York, NY, US.

This research finding is significant as it quantifies the biological activity of the compound and contributes to predictive toxicology models. The study highlighted how the introduction of alkyl substituents modifies the mutagenic potential of the parent 4-aminobiphenyl molecule. nih.govCurrent time information in New York, NY, US. The position and nature of the alkyl group can significantly influence how the molecule is metabolized and how it interacts with biological macromolecules like DNA. The positive LogR value indicates that this compound is mutagenic under these test conditions. Current time information in New York, NY, US.

Beyond this QSAR analysis, dedicated studies on the synthesis, reactivity, or application of this compound are not prominent in the available academic literature. Its primary role in research appears to be as a data point in broader studies aimed at understanding how structural modifications, such as alkylation at specific positions, affect the toxicological profiles of aromatic amines. nih.govCurrent time information in New York, NY, US.

Structure

2D Structure

3D Structure

Properties

CAS No. |

389104-61-4 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

2-butyl-4-phenylaniline |

InChI |

InChI=1S/C16H19N/c1-2-3-7-15-12-14(10-11-16(15)17)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7,17H2,1H3 |

InChI Key |

UMGSSWXSBGBJIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Routes and Methodologies for 3 Butyl 4 Aminobiphenyl

Established Synthetic Pathways to Aminobiphenyls

The synthesis of aminobiphenyls, the parent structure of 3-Butyl-4-aminobiphenyl, is typically achieved through multi-step processes that first construct the core biphenyl (B1667301) structure and then introduce or unmask the amine functionality.

Cross-Coupling Reactions for Biphenylamine Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide the most versatile and efficient methods for forming the carbon-carbon bond that links the two phenyl rings of the biphenyl scaffold. nih.gov These reactions involve the coupling of an aryl halide or pseudohalide with an organometallic reagent. nih.govresearchgate.net

Several key cross-coupling reactions are routinely employed:

Suzuki-Miyaura Coupling: This reaction couples an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. Its tolerance of a wide variety of functional groups and the use of relatively non-toxic and stable boronic acid reagents make it one of the most widely used methods. nih.govresearchgate.net

Negishi Cross-Coupling: This method utilizes an organozinc reagent, which is coupled with an aryl halide catalyzed by a nickel or palladium complex. It is known for its high reactivity and chemo- and regioselectivity. nih.gov

Stille Cross-Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an sp²-hybridized organic halide, catalyzed by palladium. nih.gov

Hiyama Cross-Coupling: This reaction uses an organosilane reagent coupled with an organic halide, activated by a fluoride (B91410) source and catalyzed by palladium. nih.gov

These reactions can be used to synthesize a biphenyl precursor which is later aminated, or they can employ starting materials that already contain a protected amine or a nitro group, leading more directly to the aminobiphenyl scaffold.

| Reaction Name | Aryl Nucleophile | Aryl Electrophile | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Ar'-X (X=I, Br, Cl, OTf) | Pd(PPh₃)₄, Pd(OAc)₂ |

| Negishi Coupling | Ar-ZnX | Ar'-X (X=I, Br, Cl, OTf) | Pd(PPh₃)₄, Ni(acac)₂ |

| Stille Coupling | Ar-Sn(Alkyl)₃ | Ar'-X (X=I, Br, OTf) | Pd(PPh₃)₄ |

| Hiyama Coupling | Ar-Si(OR)₃ | Ar'-X (X=I, Br, Cl) | Pd(OAc)₂, PdCl₂(dppf) |

Amination Reactions in Biphenyl Synthesis

Once the biphenyl scaffold is constructed, the amino group can be introduced. The Buchwald-Hartwig amination is a pivotal palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C–N) bonds. nih.gov This reaction directly couples an amine with an aryl halide or triflate. For the synthesis of aminobiphenyls, this would involve reacting a halogenated biphenyl with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov This method has largely replaced older, harsher methods for C-N bond formation. nih.gov

Nitro Reduction Approaches to Arylamines

One of the most common and reliable strategies for synthesizing primary arylamines is through the reduction of the corresponding nitroarene. organic-chemistry.org In the context of aminobiphenyl synthesis, a nitrobiphenyl intermediate is first synthesized, often via a cross-coupling reaction involving a nitro-substituted aryl halide. This nitrobiphenyl is then reduced to yield the aminobiphenyl. wikipedia.org

A wide array of reagents and conditions can be employed for this transformation, allowing for selectivity in the presence of other functional groups. commonorganicchemistry.com

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is generally clean and high-yielding.

Metal-Acid Reductions: Classic methods involve the use of metals like iron, zinc, or tin in an acidic medium (e.g., HCl or acetic acid). commonorganicchemistry.comgoogle.com Iron under acidic conditions is a mild and often-used reagent. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a source other than hydrogen gas to provide hydrogen, such as formic acid or hydrazine, in the presence of a metal catalyst.

Other Reagents: Tin(II) chloride (SnCl₂) is a mild reducing agent suitable for substrates with sensitive functional groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and may offer selectivity in reducing one nitro group in the presence of another. commonorganicchemistry.com

| Reagent/System | Conditions | Key Features |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon | Clean, efficient, widely used but can reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel | Effective, often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Iron metal in acidic medium | Mild, classic method with good functional group tolerance. commonorganicchemistry.com |

| Zn/HCl or Zn/AcOH | Zinc metal in acidic medium | Mild, similar to iron in selectivity. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

Novel Approaches in this compound Synthesis

The synthesis of a specifically substituted compound like this compound requires precise control over the placement of functional groups. This involves advanced functionalization strategies and a focus on regioselectivity.

Functionalization Strategies for Biphenyl Derivatives

Functionalizing a pre-formed biphenyl scaffold is a direct approach to installing substituents. Biphenyls undergo electrophilic substitution reactions similar to benzene (B151609), though the presence of two rings complicates regioselectivity. nih.gov More modern approaches focus on C-H activation/functionalization, which allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often with high regioselectivity guided by a directing group. escholarship.orgnih.gov

For a molecule like this compound, a synthetic strategy might involve the C-H functionalization of a 4-aminobiphenyl (B23562) derivative. A directing group, such as a modifiable nitrile or a pyridone ligand complexed with a palladium catalyst, can guide the functionalization to a specific meta-position relative to the directing group's anchor point. escholarship.orgnih.gov This provides a powerful method for modifying biaryl compounds. nih.gov

Regioselective Synthesis of this compound

Achieving the specific 3-butyl-4-amino substitution pattern requires a carefully planned, regioselective synthetic route. A direct, single-step functionalization of 4-aminobiphenyl to install a butyl group at the 3-position is challenging due to the directing effects of the amino group. Therefore, a more practical approach involves constructing the biphenyl ring from two specifically pre-functionalized benzene rings.

A plausible and regioselective pathway would be:

Preparation of a Functionalized Benzene Ring: The synthesis would begin with a benzene derivative that contains the butyl and a precursor to the amine group in the desired 1,2-relationship. A suitable starting material would be 2-butyl-1-nitrobenzene. This intermediate can be halogenated (e.g., brominated) at the position para to the nitro group to yield 1-bromo-3-butyl-4-nitrobenzene, taking advantage of the directing effect of the nitro group.

Cross-Coupling Reaction: This halogenated and functionalized intermediate (1-bromo-3-butyl-4-nitrobenzene) would then be subjected to a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This step selectively forms the C-C bond between the two rings, yielding 3-butyl-4-nitrobiphenyl.

Nitro Group Reduction: In the final step, the nitro group of 3-butyl-4-nitrobiphenyl is reduced to the desired amine using one of the established methods described in section 2.1.3, such as catalytic hydrogenation with H₂/Pd-C.

This stepwise, convergent approach ensures that each substituent is placed in the correct position on the biphenyl scaffold, providing a reliable and regioselective synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Catalytic Systems Optimization

The synthesis of this compound can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling for the formation of the C-C biphenyl bond and the Buchwald-Hartwig amination for the introduction of the amino group. The optimization of the catalytic systems for these reactions is a cornerstone of a green synthetic approach.

Palladium-Based Catalysts: Palladium catalysts are widely used for both Suzuki-Miyaura and Buchwald-Hartwig reactions. wikipedia.org For the synthesis of substituted biphenyls, catalyst systems are often optimized by modifying the phosphine ligands attached to the palladium center. Bulky and electron-rich phosphine ligands have been shown to improve catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. For instance, ligands like SPhos and XPhos have demonstrated high efficiency in the coupling of sterically hindered substrates. acs.org The use of pre-catalysts, such as the G3 series (e.g., XPhos Pd G3), can also lead to more efficient and reproducible reactions. acs.org Optimization studies often involve screening various ligands and palladium precursors to identify the most active and selective combination for the specific substrates involved in the synthesis of this compound.

Nickel-Based Catalysts: As a more earth-abundant and less expensive alternative to palladium, nickel-based catalysts have gained significant attention for cross-coupling reactions. nih.govorganic-chemistry.org Nickel catalysts, such as NiCl2(PCy3)2, have been successfully employed in Suzuki-Miyaura couplings, often in combination with green solvents. nih.govresearchgate.net The optimization of nickel-catalyzed reactions involves tuning the ligand, base, and solvent to achieve high yields and selectivity. For the synthesis of complex molecules, microwave-assisted nickel-catalyzed couplings have been shown to significantly reduce reaction times and improve yields. organic-chemistry.org The development of highly active and air-stable nickel pre-catalysts is an ongoing area of research aimed at making these systems more practical for industrial applications.

The table below summarizes various catalytic systems that could be optimized for the synthesis of this compound, based on analogous reactions reported in the literature.

| Catalyst System | Reaction Type | Potential Advantages |

| Pd(OAc)2 / SPhos | Suzuki-Miyaura | High activity for hindered substrates, mild conditions. |

| XPhos Pd G3 | Buchwald-Hartwig Amination | Air-stable pre-catalyst, high efficiency. acs.org |

| NiCl2(PCy3)2 | Suzuki-Miyaura | Lower cost, effective in green solvents. nih.govresearchgate.net |

| Pd/C | Suzuki-Miyaura | Heterogeneous, easily recyclable catalyst. |

Solvent Selection and Alternative Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more sustainable alternatives.

Green Solvents: For Suzuki-Miyaura and Buchwald-Hartwig reactions, several greener solvents have been investigated. Ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and alcoholic solvents like tert-amyl alcohol have been shown to be effective replacements for more hazardous solvents like dioxane and toluene. nih.govresearchgate.net In some cases, vegetable oils and natural waxes have been successfully used as reaction media for Buchwald-Hartwig aminations, offering a biodegradable and non-toxic alternative. acs.org The selection of a green solvent often requires re-optimization of the reaction conditions, including the catalyst system and base, to maintain high efficiency.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of water-soluble catalysts and surfactants has enabled Suzuki-Miyaura couplings to be performed in aqueous media. nih.gov Micellar catalysis, where the reaction takes place within surfactant micelles in water, has emerged as a promising technique for coupling hydrophobic substrates. This approach can lead to high reaction rates and allows for easy separation of the product from the aqueous phase.

The following table presents a selection of green solvents and alternative media that could be employed in the synthesis of this compound.

| Solvent/Medium | Reaction Type | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Suzuki-Miyaura, Buchwald-Hartwig | Bio-derived, lower toxicity than THF. nih.govresearchgate.net |

| tert-Amyl Alcohol | Suzuki-Miyaura, Buchwald-Hartwig | Higher boiling point, less hazardous than smaller alcohols. nih.gov |

| Water (with surfactant) | Suzuki-Miyaura | Non-toxic, non-flammable, enables catalyst recycling. nih.gov |

| Vegetable Oils | Buchwald-Hartwig Amination | Biodegradable, renewable, non-toxic. acs.org |

By focusing on the optimization of catalytic systems and the selection of environmentally benign solvents, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and efficient chemical manufacturing.

Advanced Spectroscopic and Structural Characterization of 3 Butyl 4 Aminobiphenyl

High-Resolution Spectroscopic Techniques

High-resolution techniques are fundamental for determining the molecular framework and confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3-Butyl-4-aminobiphenyl are not detailed in the provided search results, a predicted spectrum can be inferred from the known chemical shifts of related structures like 4-aminobiphenyl (B23562) and alkyl-substituted aromatics.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl chain and the aromatic protons. The butyl group would present four sets of signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and two multiplets for the remaining two methylene groups. The amino (NH₂) protons would likely appear as a broad singlet. The aromatic region would be complex due to the asymmetrical substitution pattern on the biphenyl (B1667301) system.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing four distinct signals for the butyl chain carbons and multiple signals for the twelve aromatic carbons, with their chemical shifts influenced by the amino and butyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Butyl-CH₃ | ~0.9 (triplet) | ~14 |

| Butyl-CH₂ | ~1.4 (multiplet) | ~22 |

| Butyl-CH₂ | ~1.6 (multiplet) | ~33 |

| Butyl-CH₂ (alpha to ring) | ~2.6 (triplet) | ~35 |

| NH₂ | Broad singlet (variable) | N/A |

| Aromatic-H | 7.0 - 7.6 (multiple signals) | 115 - 150 |

| Aromatic-C (ipso) | N/A | Multiple signals |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, thereby confirming its elemental composition. For this compound (C₁₆H₁₉N), the calculated molecular weight is approximately 225.33 g/mol .

In an MS experiment, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 225. The fragmentation pattern would likely involve the cleavage of the butyl group. Key fragmentation pathways could include the loss of a propyl radical (•C₃H₇) to yield a fragment at m/z 182, or the loss of the entire butyl group via benzylic cleavage to produce a fragment at m/z 168. The analysis of related compounds like 4-aminobiphenyl has been established using techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov A potential pitfall in matrix-assisted laser desorption/ionization (MALDI) MS is that compounds with primary amino groups can sometimes form adducts with certain matrices, which requires careful matrix selection. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula |

| 225 | Molecular Ion [M]⁺ | [C₁₆H₁₉N]⁺ |

| 210 | [M - CH₃]⁺ | [C₁₅H₁₆N]⁺ |

| 182 | [M - C₃H₇]⁺ | [C₁₃H₁₂N]⁺ |

| 168 | [M - C₄H₉]⁺ | [C₁₂H₁₀N]⁺ |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. The primary amine (NH₂) group will show a pair of stretching vibrations in the 3300-3500 cm⁻¹ region. The aliphatic C-H bonds of the butyl group will produce strong stretching bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). spectroscopyonline.com Aromatic C-H stretches appear above 3000 cm⁻¹. The aromatic C=C double bonds of the biphenyl rings will give rise to characteristic absorptions in the 1450-1600 cm⁻¹ range. researchgate.net The C-N bond will have a stretching vibration in the fingerprint region. Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information and is particularly useful for analyzing vibrations of non-polar bonds. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Butyl) | Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Electronic and Optical Spectroscopic Analysis

These spectroscopic methods investigate the electronic structure of the molecule by examining how it interacts with ultraviolet, visible, and emitted light.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by π → π* transitions within the conjugated biphenyl aromatic system. science-softcon.de The presence of the amino group (an auxochrome) and the butyl group is expected to influence the position and intensity of the absorption maxima (λₘₐₓ). The electron-donating nature of both the amino and alkyl groups typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted biphenyl. The absorption bands for this compound are anticipated in the UV region, likely between 250 and 390 nm. researchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many aromatic compounds, including those with a biphenyl core, exhibit fluorescence. researchgate.netnih.gov It is expected that this compound will be fluorescent, with the emission properties influenced by the electronic structure of the aminobiphenyl fluorophore. The butyl group is an electronically simple alkyl substituent and is not expected to quench the fluorescence. The fluorescence emission spectrum would likely be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The development of fluorescent probes based on substituted butyl-indolyl derivatives highlights the utility of such structures in fluorescence-based techniques. nih.gov

Advanced Diffraction and Microscopy Methods

Advanced diffraction and microscopy techniques provide unparalleled insights into the atomic and molecular structure of crystalline and amorphous materials. These methods are fundamental in establishing structure-property relationships.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique allows for the precise measurement of unit cell dimensions, space group symmetry, and atomic coordinates within the crystal lattice. This information is foundational for understanding intermolecular interactions and packing motifs, which in turn influence the material's bulk properties.

A comprehensive search of scientific databases and chemical literature was conducted to obtain X-ray diffraction data for this compound. This search included queries for single-crystal XRD and powder XRD studies. The investigation aimed to identify key crystallographic parameters, which would be presented in a data table format.

Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Despite extensive searches, no published studies containing the crystal structure or any X-ray diffraction data for this compound were found. The absence of this information in the scientific literature prevents a detailed discussion of its solid-state structure. While crystallographic data exists for the parent compound, 4-aminobiphenyl, and other substituted derivatives, such information cannot be directly extrapolated to determine the precise crystal packing of the butyl-substituted analogue.

Microscopic Characterization

Microscopic techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology, particle size, and surface features of a compound. These methods can reveal details about the sample's crystallinity, homogeneity, and the presence of any distinct microstructures.

Similar to the search for diffraction data, a review of the literature was performed to find any microscopic characterization of this compound. The goal was to gather information on its particle morphology and surface characteristics.

Data Table: Microscopic Characterization of this compound

| Technique | Observation |

| Scanning Electron Microscopy (SEM) | No data available |

| Transmission Electron Microscopy (TEM) | No data available |

| Atomic Force Microscopy (AFM) | No data available |

The search for microscopic characterization of this compound did not yield any specific results. There are no published images or descriptive analyses of its morphology or surface topology. Therefore, a detailed account of its microscopic features cannot be provided at this time.

Theoretical and Computational Studies of 3 Butyl 4 Aminobiphenyl

Electronic Structure and Reactivity Modeling

Understanding the electronic structure and reactivity of 3-Butyl-4-aminobiphenyl is fundamental to predicting its chemical behavior and biological interactions. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in this regard.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations can elucidate the geometric and electronic properties of this compound. A typical DFT study involves optimizing the molecular geometry to find the lowest energy conformation.

From the optimized structure, various electronic properties can be calculated. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

Global reactivity descriptors, which can be derived from the energies of the HOMO and LUMO, provide quantitative measures of the molecule's reactivity. nih.gov These descriptors are valuable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties for a Representative Aminobiphenyl Analogue

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV |

| Ionization Potential | The minimum energy required to remove an electron | 5.5 to 6.5 eV |

| Electron Affinity | The energy released when an electron is added | 0.5 to 1.5 eV |

| Electronegativity (χ) | The tendency of the molecule to attract electrons | 3.0 to 4.0 eV |

| Hardness (η) | A measure of resistance to charge transfer | 2.0 to 2.5 eV |

| Softness (S) | The reciprocal of hardness, indicating reactivity | 0.4 to 0.5 eV⁻¹ |

| Electrophilicity Index (ω) | A measure of the molecule's electrophilic nature | 1.8 to 2.8 eV |

Note: The values in this table are representative for aminobiphenyl-type molecules and are derived from general findings in computational chemistry studies on similar compounds. Specific values for this compound would require a dedicated DFT study.

DFT calculations can also be used to compute vibrational frequencies, which can be compared with experimental data from infrared and Raman spectroscopy to confirm the molecule's structure. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. tandfonline.com These simulations can provide a detailed view of the conformational dynamics of this compound and its interactions with its environment, such as a solvent or a biological receptor.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the atoms' movements. This allows for the observation of how the molecule behaves over a period of time, from picoseconds to microseconds. For this compound, MD simulations can reveal the flexibility of the butyl chain and the rotational dynamics around the single bond connecting the two phenyl rings.

MD simulations are particularly useful for studying how the molecule interacts with other molecules. For example, by simulating this compound in a box of water molecules, one can study its solvation and how the water molecules arrange themselves around the solute. This is crucial for understanding the molecule's behavior in an aqueous biological environment.

Table 2: Key Parameters and Outputs of a Typical Molecular Dynamics Simulation

| Parameter/Output | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system | Determines the accuracy of the simulation |

| Simulation Time | The duration of the simulation | Needs to be long enough to capture the dynamic events of interest |

| Temperature & Pressure | Controlled parameters to mimic experimental conditions | Ensures the simulation is relevant to real-world conditions |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance | Can show the structure of the solvent around the molecule |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure | Indicates the stability of the molecule's conformation over time |

| Torsional Angle Analysis | Tracks the rotation around specific bonds | Reveals the conformational flexibility of the biphenyl (B1667301) and butyl groups |

Conformational Analysis and Stereochemistry

The conformation of this compound is largely determined by the rotation around the single bond connecting the two phenyl rings. In unsubstituted biphenyl, the rings are twisted with respect to each other by a dihedral angle of about 45 degrees in the gas phase due to steric hindrance between the ortho-hydrogens. libretexts.org

For substituted biphenyls like this compound, the presence of substituents can significantly affect the preferred dihedral angle and the energy barrier to rotation. If the ortho positions are occupied by bulky substituents, the rotation around the central C-C bond can be restricted to such an extent that conformational isomers, known as atropisomers, can be isolated. libretexts.org An activation energy barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature. libretexts.org

In the case of this compound, the butyl group is at the 3-position and the amino group is at the 4-position. Since there are no bulky groups at the ortho positions (2, 2', 6, and 6'), the barrier to rotation is expected to be relatively low, and the molecule would likely exist as a mixture of rapidly interconverting conformers at room temperature. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformations and the energy barriers between them.

Table 3: Torsional Angles and Energy Barriers for Biphenyl Analogues

| Compound | Substituents | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Biphenyl | None | ~45 | ~2 |

| 2,2'-dimethylbiphenyl | Ortho-methyl | ~70 | >15 |

| 2,2'-diiodobiphenyl | Ortho-iodo | ~70 | ~21 |

Note: The data for substituted biphenyls are illustrative. The exact values for this compound would require specific computational analysis.

Quantitative Structure-Activity Relationships (QSAR) in Aminobiphenyl Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For aminobiphenyl analogues, QSAR studies are particularly relevant due to the known carcinogenicity of some members of this class, such as 4-aminobiphenyl (B23562). who.intnih.govwho.int

A QSAR model is developed by first calculating a set of molecular descriptors for a series of aminobiphenyl analogues with known biological activities. These descriptors can be electronic (e.g., from DFT calculations), steric, or hydrophobic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between these descriptors and the observed activity.

For carcinogenic aromatic amines, QSAR studies have shown that properties like hydrophobicity and certain electronic and steric factors are important for their activity. rsc.org The goal of these studies is to create a predictive model that can estimate the carcinogenic potential of new or untested aminobiphenyl derivatives, like this compound, based on their calculated molecular descriptors. This can help in prioritizing compounds for further experimental testing and in designing safer alternatives.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Aromatic Amines

| Descriptor Type | Examples | Relevance to Carcinogenicity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Relates to the molecule's ability to undergo metabolic activation to a reactive form. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences how the molecule fits into the active site of metabolic enzymes. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the molecule's absorption, distribution, and transport to target sites. |

| Topological | Connectivity indices, Wiener index | Encodes information about the size, shape, and branching of the molecule. |

Applications and Advanced Materials Science Involving 3 Butyl 4 Aminobiphenyl

Utilization as a Chemical Intermediate in Complex Molecule Synthesis

The unique structural characteristics of 3-Butyl-4-aminobiphenyl make it a valuable intermediate in the synthesis of more complex molecules. The presence of the reactive amino group allows for a variety of chemical transformations, enabling its incorporation into larger molecular frameworks.

Precursor in Pharmaceutical Synthesis

While specific blockbuster drugs containing the this compound moiety are not widely documented, its structural motifs are relevant in medicinal chemistry. The aminobiphenyl scaffold is a known pharmacophore in various biologically active compounds. The butyl group can modulate lipophilicity, potentially influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. Researchers in drug discovery may utilize this compound as a starting material for the synthesis of novel therapeutic agents, particularly in areas where the aminobiphenyl structure has shown promise.

Building Block for Dye and Pigment Synthesis

The aminobiphenyl core of this compound serves as a foundational component for the synthesis of various dyes and pigments. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a significant class of colorants. The butyl group can enhance the solubility of the resulting dye in organic media and can also influence the final color and lightfastness properties of the pigment.

Integration into Polymeric and Advanced Materials

The functional groups on this compound allow for its incorporation into polymers and other advanced materials, imparting specific electronic, optical, or catalytic properties.

Organic Semiconductors and Optoelectronic Devices

The biphenyl (B1667301) unit within this compound provides a conjugated system that is conducive to charge transport, a key characteristic for organic semiconductors. When integrated into polymers, it can contribute to the formation of materials with desirable electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The butyl group can improve the processability and solubility of these materials, facilitating their deposition into thin films for device fabrication.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The amino group of this compound can act as a coordinating site for metal ions, making it a suitable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are characterized by their high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. The incorporation of the this compound ligand can influence the resulting framework's topology, pore size, and chemical environment.

Mechanistic Investigations of 3 Butyl 4 Aminobiphenyl in Biological Systems in Vitro Focus

Metabolic Transformation Pathways (In Vitro)

Detailed in vitro studies on the metabolic transformation pathways of 3-Butyl-4-aminobiphenyl have not been identified in the current body of scientific literature. The metabolic fate of aminobiphenyls is generally complex and can be influenced by the nature and position of substituents on the biphenyl (B1667301) ring system. However, without specific experimental data, the precise pathways for this compound remain uncharacterized.

There is no available research detailing the specific enzymes involved in the bioactivation and detoxification of this compound in in vitro systems. For many aromatic amines, metabolic activation to reactive intermediates is a critical step in their biological activity. This often involves cytochrome P450 (CYP) enzymes, peroxidases, and subsequent phase II conjugation enzymes. Conversely, detoxification pathways frequently involve glucuronidation, sulfation, and glutathione (B108866) conjugation. The influence of the 3-butyl group on these processes for 4-aminobiphenyl (B23562) has not been experimentally determined.

Specific metabolites and conjugates resulting from the in vitro metabolism of this compound have not been reported. Hypothetically, metabolic pathways could involve hydroxylation of the butyl group and the aromatic rings, N-oxidation, N-acetylation, and subsequent conjugation reactions. The table below indicates the types of metabolites that could be anticipated based on general xenobiotic metabolism, but it is important to note that these are not confirmed for this compound.

Table 1: Hypothetical In Vitro Metabolites and Conjugates of this compound

| Metabolic Reaction | Potential Metabolite/Conjugate | Status for this compound |

|---|---|---|

| N-Acetylation | N-acetyl-3-butyl-4-aminobiphenyl | Not Reported |

| N-Oxidation | N-hydroxy-3-butyl-4-aminobiphenyl | Not Reported |

| Ring Hydroxylation | Hydroxylated-3-butyl-4-aminobiphenyl isomers | Not Reported |

| Butyl Chain Oxidation | Oxidized butyl chain derivatives | Not Reported |

| Glucuronidation | Glucuronide conjugates | Not Reported |

| Sulfation | Sulfate conjugates | Not Reported |

This table is for illustrative purposes only and is based on general principles of aromatic amine metabolism. The listed metabolites have not been experimentally verified for this compound.

Environmental Occurrence, Fate, and Transformation of 3 Butyl 4 Aminobiphenyl

Environmental Pathways and Distribution

Aromatic amines, including 4-aminobiphenyl (B23562), enter the environment through various industrial and anthropogenic activities. sustainability-directory.comsustainability-directory.com Industrial discharges from manufacturing plants that produce or utilize these compounds are a primary source of contamination. sustainability-directory.com The textile and dye industries, in particular, have been significant contributors to the release of aromatic amines into wastewater. imrpress.com Improper disposal of industrial waste and accidental spills during transportation and storage also lead to environmental release. sustainability-directory.com

Once in the environment, the distribution of aromatic amines is governed by their physicochemical properties. sustainability-directory.com Many aromatic amines have moderate water solubility, which allows for their transport through aquatic systems. sustainability-directory.com They can also be released into the atmosphere, contributing to air pollution. sustainability-directory.com In soil and sediment, their mobility is influenced by factors such as soil composition, pH, and the amount of organic matter present. sustainability-directory.comnih.gov Some aromatic amines can persist in the environment, while others may undergo degradation. sustainability-directory.com

A significant environmental pathway for 4-aminobiphenyl is its formation from the degradation of other compounds. For instance, benzidine (B372746), another aromatic amine, can be degraded by microbial action in the environment to form 4-aminobiphenyl. nih.govwho.intresearchgate.netnih.gov This is particularly relevant near sites contaminated with benzidine-based dyes.

The persistence of aromatic amines in the environment is determined by their susceptibility to various degradation processes. In aquatic environments, benzidine, a precursor to 4-aminobiphenyl, may undergo photolysis in sunlit surface waters. cdc.gov The half-life of benzidine in water, based on oxidation by peroxy radicals, has been estimated to be around 100 days. cdc.gov

A study on the electrocatalytic oxidation of 4-aminobiphenyl using Ti-RuO2 anodes demonstrated its degradation under controlled conditions. At optimal parameters (pH 4.0, current of 1.2 A, and an initial concentration of 30 ppm), a 60.25% removal of 4-aminobiphenyl was achieved within 30 minutes. nih.gov The degradation of 4-aminobiphenyl in this system was found to occur at a rate approximately 1.6 times higher than the rate of Total Organic Carbon (TOC) removal, indicating that the parent compound is transformed into intermediate products before complete mineralization. nih.gov

The following table summarizes the kinetic data from the electrocatalytic oxidation study of 4-aminobiphenyl.

| Parameter | Value | Reference |

| Initial Concentration | 30 ppm | nih.gov |

| pH | 4.0 | nih.gov |

| Electrolysis Time | 30 min | nih.gov |

| % Removal | 60.25% | nih.gov |

| % TOC Removal | 52.4% | nih.gov |

| Mineralization Current Efficiency | 34.2% | nih.gov |

This interactive table provides a summary of the degradation kinetics of 4-aminobiphenyl under specific experimental conditions.

Microbial communities play a crucial role in the transformation of aromatic amines in the environment. cdc.govnih.gov Benzidine-based dyes can undergo microbial degradation, leading to the release of free benzidine, which can then be further transformed. cdc.govnih.gov Studies have shown that activated wastewater sludges can biodegrade benzidine, with the extent of degradation being dependent on the initial concentration of the compound. cdc.gov At lower concentrations (0.5 and 1 mg/L), biodegradation was nearly complete after one week. cdc.gov

The bacterial degradation of azo dyes, which can be precursors to aromatic amines, often starts with the reductive cleavage of the azo bond, resulting in the formation of colorless aromatic amines. scielo.br For example, the bacterium Shewanella xiamenensis G5-03 has been shown to decolorize the azo dye Congo red and subsequently degrade the resulting benzidine. scielo.br This indicates that microbial processes can both generate and degrade aromatic amines.

Living near benzidine-contaminated sites can lead to exposure to 4-aminobiphenyl due to the bacterial degradation of benzidine in the environment. nih.govwho.intresearchgate.netnih.gov

Potential Environmental Contaminant Research

Research has identified 4-aminobiphenyl as a contaminant in various environmental and consumer products. It has been detected in emissions from cooking oils, with concentrations of 35.7 µg/m³ from sunflower oil, 26.4 µg/m³ from vegetable oil, and 23.3 µg/m³ from refined-lard oil in one study. nih.govnih.gov It has also been found as a contaminant in 2-aminobiphenyl, which is used in the manufacturing of dyes, and in the fungicide diphenylamine. nih.govwho.int

The table below presents concentrations of 4-aminobiphenyl detected in various media.

| Medium | Concentration | Reference |

| Sunflower Oil Emissions | 35.7 µg/m³ | nih.govnih.gov |

| Vegetable Oil Emissions | 26.4 µg/m³ | nih.govnih.gov |

| Refined-Lard Oil Emissions | 23.3 µg/m³ | nih.govnih.gov |

This interactive table shows the concentrations of 4-aminobiphenyl found in emissions from different cooking oils.

Due to its carcinogenic properties, 4-aminobiphenyl is considered a significant environmental contaminant. imrpress.com Its presence in industrial wastewater is a major concern for aquatic ecosystems. imrpress.comnih.gov Aromatic amines in general are recognized as a group of environmental contaminants with potential carcinogenic and mutagenic effects. nih.govacs.org

Advanced Analytical Methodologies for 3 Butyl 4 Aminobiphenyl Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of complex mixtures, and it is particularly well-suited for the separation of aromatic amine isomers and their derivatives. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For aromatic amines like 3-Butyl-4-aminobiphenyl, which have moderate polarity, GC analysis can be performed. To improve chromatographic peak shape and reduce tailing, derivatization is often employed. This process involves converting the polar amine group into a less polar, more volatile derivative. Common derivatization agents for primary amines include trifluoroacetic anhydride (B1165640) (TFAA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The choice of the capillary column is also critical, with mid-polarity columns, such as those with a phenyl-substituted stationary phase, often providing good separation for aromatic compounds.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is highly versatile and widely used for the analysis of aromatic amines, as it does not require the analyte to be volatile. Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation of aminobiphenyl isomers can be challenging due to their similar structures, but optimization of the mobile phase composition, pH, and the use of specialized columns can achieve the desired resolution sielc.com. For instance, mixed-mode chromatography, which combines reversed-phase and ion-exchange or ion-exclusion mechanisms, has been shown to be effective for separating aminobiphenyl isomers sielc.com.

Table 1: Illustrative Chromatographic Conditions for Aromatic Amine Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Phenyl-methylpolysiloxane capillary column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | - | Acetonitrile/Water gradient |

| Carrier Gas | Helium or Hydrogen | - |

| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD) | UV Detector (e.g., at 250 nm), Fluorescence Detector |

| Injection Mode | Split/Splitless | Autosampler |

| Derivatization | Often required (e.g., with TFAA) | Not always necessary |

Note: These are representative conditions and would require optimization for the specific analysis of this compound.

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), provide a higher degree of certainty in both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. Following separation on the GC column, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for unequivocal identification. For amines, the "nitrogen rule" is a useful principle, which states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass jove.comjove.comjove.com. Aromatic amines typically show a strong molecular ion peak in their mass spectra jove.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), are the preferred methods for the analysis of many aromatic amines in complex matrices. LC-MS is particularly advantageous for polar, non-volatile compounds that are not amenable to GC without derivatization. In LC-MS/MS, a precursor ion corresponding to the analyte of interest is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity, allowing for quantification at very low levels. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for the analysis of aromatic amines nih.govumn.edu. The identity of 4-aminobiphenyl (B23562) in various samples has been confirmed using both HPLC-ESI-MS/MS and GC-MS umn.edu.

Electrochemical and Spectrophotometric Detection Methods

While mass spectrometry is a powerful detector, electrochemical and spectrophotometric methods offer alternative or complementary detection strategies, particularly for trace analysis.

Electrochemical methods, such as voltammetry, can offer high sensitivity for the detection of electroactive compounds like aromatic amines. The amino group on the biphenyl (B1667301) structure is susceptible to oxidation, which can be measured as a current at a specific potential. Techniques like differential pulse voltammetry can be used for the quantitative analysis of aminobiphenyl isomers in the concentration range of 2 x 10⁻⁷ to 1 x 10⁻⁵ mol/L nih.gov. The choice of electrode material is critical for achieving good sensitivity and stability. Boron-doped diamond film electrodes have been shown to be effective for the determination of aminobiphenyls nih.govresearchgate.net. When coupled with HPLC, electrochemical detection provides a sensitive method for monitoring carcinogenic aromatic amines nih.gov. The detection limits with a boron-doped diamond film electrode are reported to be around 10⁻⁷ mol/L, which can be further lowered to the range of 10⁻⁸ to 10⁻⁹ mol/L when combined with a preconcentration step like solid-phase extraction chemicke-listy.cz.

UV-Visible spectrophotometry is a common detection method for HPLC. Aromatic compounds like this compound absorb UV light due to the presence of the biphenyl ring system. The wavelength of maximum absorbance (λmax) can be used for quantification. For aminobiphenyls, detection is often performed at around 250 nm sielc.com. However, UV detection can sometimes lack the sensitivity and selectivity required for trace analysis in complex matrices researchgate.net.

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. Some aromatic amines exhibit native fluorescence researchgate.netnih.govnih.gov. However, to enhance sensitivity and selectivity, derivatization with a fluorescent tag is a common strategy nih.gov. Reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) can react with primary aromatic amines to form highly fluorescent derivatives, allowing for detection limits in the nanomolar range nih.gov. The resulting derivatives can be separated by HPLC and detected by a fluorescence detector. For 4-aminobiphenyl, fluorescence detection has been shown to be the most sensitive among UV and electrochemical detection methods, with a limit of detection of 8.0 × 10⁻⁸ mol L⁻¹ researchgate.net.

Table 2: Comparison of Detection Methods for Aromatic Amines

| Detection Method | Principle | Typical Limit of Detection (LOD) | Advantages | Disadvantages |

|---|---|---|---|---|

| UV/Vis | Absorption of UV/Vis light | 10⁻⁶ - 10⁻⁷ mol/L | Simple, robust, widely applicable | Moderate sensitivity, potential for interference |

| Fluorescence | Emission of light after excitation | 10⁻⁸ - 10⁻⁹ mol/L | High sensitivity and selectivity | Not all compounds fluoresce, may require derivatization |

| Electrochemical | Measures current from redox reactions | 10⁻⁷ - 10⁻⁹ mol/L | High sensitivity, suitable for electroactive compounds | Electrode fouling can be an issue, matrix effects |

| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | 10⁻⁹ - 10⁻¹² mol/L | High sensitivity and selectivity, structural information | Higher cost and complexity |

Note: LODs are general estimates and can vary significantly based on the specific analyte, matrix, and instrumental setup.

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step in the analytical workflow, especially for trace analysis. The goal is to isolate and concentrate the analyte of interest from the sample matrix, thereby removing interfering substances and improving detection limits.

Solid-Phase Extraction (SPE) is a widely used technique for the preparation of aqueous samples. It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For aromatic amines, C18 cartridges are commonly used for extraction from water samples researchgate.net. The pH of the sample can be adjusted to ensure the amine is in its neutral form to enhance retention on the nonpolar sorbent nih.gov. Ion-exchange sorbents can also be employed for the selective extraction of these basic compounds.

Liquid-Liquid Extraction (LLE) is a traditional method that involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method can be effective but is often more time-consuming and uses larger volumes of organic solvents compared to SPE.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The analytes are then thermally desorbed directly into the injector of a gas chromatograph. Headspace SPME is particularly useful for volatile and semi-volatile compounds in complex matrices nih.gov.

These enrichment strategies are crucial for achieving the low detection limits required for monitoring trace levels of this compound in environmental and other samples. The combination of an effective sample preparation method with a sensitive analytical technique is key to reliable quantification.

Future Research Directions for 3 Butyl 4 Aminobiphenyl

Innovations in Synthetic Chemistry

Future research into the synthesis of 3-Butyl-4-aminobiphenyl is likely to focus on developing more efficient, selective, and sustainable methods. Current synthetic strategies for substituted aminobiphenyls often involve multi-step processes that may suffer from low yields and the generation of significant waste. Innovations in this area could explore novel catalytic systems and reaction pathways.

Key areas for future synthetic research include:

Cross-Coupling Reactions: The development of novel palladium, nickel, or copper-catalyzed cross-coupling reactions could provide more direct routes to this compound. Research could focus on using readily available starting materials and catalysts with high turnover numbers and selectivity.

C-H Activation: Direct C-H functionalization of the biphenyl (B1667301) core is a promising strategy for introducing the butyl group in a more atom-economical manner. This would circumvent the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis of this compound.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a greener and more selective alternative to traditional chemical methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Cross-Coupling Reactions | High efficiency, modularity | Development of novel catalysts, optimization of reaction conditions |

| C-H Activation | Atom economy, reduced waste | Discovery of selective C-H activation methods |

| Flow Chemistry | Improved control, scalability, safety | Reactor design, process optimization |

| Biocatalysis | High selectivity, sustainability | Enzyme discovery and engineering |

Advanced Spectroscopic Probe Development

The unique structure of this compound, with its fluorescent biphenyl core and reactive amino group, makes it a promising candidate for the development of advanced spectroscopic probes. Future research could focus on harnessing and enhancing its inherent spectroscopic properties for various analytical applications. Aromatic amines and their derivatives are known to exhibit fluorescence, and the introduction of a butyl group can modulate these properties.

Potential research directions in this area include:

Turn-On/Turn-Off Fluorescent Probes: The amino group of this compound could be functionalized to create probes that exhibit a change in fluorescence intensity upon binding to a specific analyte. This could be applied to the detection of metal ions, anions, or biologically relevant molecules.

Solvatochromic Probes: The polarity-sensitive fluorescence of the biphenyl scaffold could be exploited to develop probes that report on the microenvironment of complex systems, such as biological membranes or polymer matrices.

Probes for Reactive Oxygen Species (ROS): The amino group could be engineered to react with specific ROS, leading to a change in the spectroscopic properties of the molecule, enabling the detection of oxidative stress in biological systems.

| Probe Type | Principle of Operation | Potential Application |

| Turn-On/Turn-Off | Analyte binding modulates fluorescence | Detection of specific ions or molecules |

| Solvatochromic | Fluorescence properties change with solvent polarity | Probing microenvironments |

| ROS Probes | Reaction with ROS alters spectroscopic signal | Detection of oxidative stress |

Predictive Modeling and Machine Learning Applications

Predictive modeling and machine learning are becoming increasingly powerful tools in chemical research. For this compound, these approaches can be used to predict its properties, biological activities, and potential toxicities, thereby guiding experimental efforts. Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to predict the mutagenicity and carcinogenicity of aromatic amines.

Future research in this domain could involve:

Toxicity Prediction: Developing QSAR models specifically for alkylated aminobiphenyls to predict the potential mutagenicity and carcinogenicity of this compound. These models would take into account descriptors related to the size, shape, and electronic properties of the butyl substituent.

ADMET Prediction: Utilizing machine learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, which is crucial for assessing its potential as a drug candidate or its risk as an environmental contaminant.

Spectroscopic Property Prediction: Employing computational chemistry and machine learning to predict the spectroscopic properties (e.g., absorption and emission spectra) of this compound and its derivatives, aiding in the design of new spectroscopic probes.

| Modeling Application | Key Descriptors/Algorithms | Predicted Outcome |

| Toxicity Prediction (QSAR) | Molecular weight, logP, electronic parameters | Mutagenicity, Carcinogenicity |

| ADMET Prediction | Topological polar surface area, solubility | Bioavailability, metabolic pathways |

| Spectroscopic Prediction | HOMO-LUMO gap, dipole moment | Absorption/Emission wavelengths |

Exploration of Novel Material Science Applications

The amine functionality of this compound provides a reactive handle for its incorporation into polymeric materials. This could lead to the development of new materials with tailored properties. Amine-functional polymers are used in a variety of applications, including coatings, adhesives, and biomedical devices.

Future research in material science could explore:

Monomer for High-Performance Polymers: The incorporation of the rigid biphenyl unit and the flexible butyl group into polymer backbones could lead to materials with a unique combination of thermal stability, mechanical strength, and processability.

Epoxy Resin Curing Agents: The primary amino group makes this compound a potential curing agent for epoxy resins, potentially imparting improved thermal and mechanical properties to the resulting thermosets.

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the biphenyl core suggest that derivatives of this compound could be investigated as emissive or charge-transporting materials in OLEDs.

| Material Application | Relevant Property | Potential Advantage |

| High-Performance Polymers | Thermal stability, mechanical strength | Enhanced performance characteristics |

| Epoxy Resin Curing Agents | Reactivity of the amino group | Improved material properties |

| OLEDs | Fluorescence, charge transport | Development of new electronic materials |

Deeper Mechanistic Biological Insights (In Vitro)

Understanding the biological activity of this compound at the molecular level is crucial for assessing its potential risks and therapeutic applications. In vitro studies provide a controlled environment to investigate its interactions with biological systems. The genotoxicity of aromatic amines has been studied in various in vitro systems.

Future in vitro research should focus on:

Metabolic Activation: Investigating the metabolic pathways of this compound in human liver microsomes or cultured hepatocytes to identify the enzymes responsible for its activation and detoxification, and to characterize the resulting metabolites.

DNA Adduct Formation: Studying the ability of metabolically activated this compound to form covalent adducts with DNA, and characterizing the structure of these adducts. This is a key initiating event in the carcinogenicity of many aromatic amines.

Genotoxicity and Mutagenicity: Assessing the genotoxic and mutagenic potential of this compound and its metabolites in a battery of in vitro assays, such as the Ames test, micronucleus assay, and Comet assay.

Receptor Binding and Signaling Pathway Modulation: Exploring the potential for this compound to interact with specific cellular receptors and modulate signaling pathways, which could reveal novel therapeutic targets or mechanisms of toxicity.

| In Vitro Study | Experimental System | Endpoint Measured |

| Metabolic Activation | Liver microsomes, hepatocytes | Metabolite identification |

| DNA Adduct Formation | Purified DNA, cultured cells | Adduct structure and quantity |

| Genotoxicity/Mutagenicity | Bacteria, mammalian cell lines | DNA damage, mutations |

| Receptor Binding | Isolated receptors, cell-based assays | Binding affinity, pathway activation |

Comprehensive Environmental Impact Assessments

The potential for this compound to enter the environment necessitates a thorough assessment of its environmental fate and ecological effects. As a substituted biphenyl, it may share some properties with persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs).

Future environmental research should include:

Biodegradation Pathways: Investigating the biodegradation of this compound by environmental microorganisms to identify the degradation pathways and the factors that influence its persistence in soil and water. The degradation of biphenyls often proceeds through the biphenyl upper pathway.

Bioaccumulation Potential: Determining the octanol-water partition coefficient (logP) of this compound and conducting studies to assess its potential to bioaccumulate in aquatic organisms.

Ecotoxicity: Evaluating the acute and chronic toxicity of this compound to a range of aquatic and terrestrial organisms, including algae, invertebrates, and fish.

Atmospheric Fate: Modeling the atmospheric transport and transformation of this compound to assess its potential for long-range environmental transport.

| Environmental Assessment | Key Parameter | Research Objective |

| Biodegradation | Half-life in soil/water | Determine environmental persistence |

| Bioaccumulation | Bioconcentration factor (BCF) | Assess potential to enter the food chain |

| Ecotoxicity | LC50/EC50 values | Characterize ecological risk |

| Atmospheric Fate | Vapor pressure, reactivity with radicals | Evaluate long-range transport potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.